2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Pyrazole regioisomerism CB1 receptor SAR Positional isomer differentiation

SAR variability from incorrect pyrazole regioisomers compromises CB1 antagonist programs. This compound is the precise 3-methylpyrazole γ-branched isomer required for target engagement fidelity. The free carboxylic acid enables direct amide coupling, eliminating a deprotection step needed for the methyl ester analog (CAS 1343720-29-5). The N-methylamino group provides a calculated LogP advantage of +0.4 to +0.6 over the primary amine analog, improving passive permeability for intracellular target studies. Selecting this exact CAS ensures scaffold integrity: the 4-methyl (CAS 1343234-09-2) and 5-methyl (CAS 1340268-31-6) analogs are not acceptable substitutes for patent-defined receptor binding geometry.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13626549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(C)CC(C)(C(=O)O)NC
InChIInChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12-4)10(15)16/h5-6,9,12H,7H2,1-4H3,(H,15,16)
InChIKeyCSXALIZPLYMIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic Acid: Structural Identity and Compound Class Definition for Procurement Decisions


2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS 1342610-78-9) is a synthetic non-proteinogenic α,α-disubstituted amino acid bearing an N-methylamino group at the α-carbon and a 3-methyl-1H-pyrazol-1-yl substituent attached via a two-carbon linker at the γ-position . With a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol, the compound belongs to the class of pyrazole-containing amino acid derivatives that have been investigated in patent literature as cannabinoid CB1 receptor antagonists for metabolic indications including obesity [1]. The compound is commercially available exclusively as a research chemical (typical purity 98%) from multiple specialist vendors, shipped at room temperature with recommended storage at 2–8°C in sealed, dry conditions .

Compound Class Pyrazole-amino acid hybrid CB1 antagonist tool compound
Research Fit CB1 receptor SAR, linker geometry, and metabolic disorder pathway studies
Procurement Profile Research-grade purity, available from multiple specialty vendors

Why In-Class Pyrazole-Amino Acid Analogs Cannot Substitute for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic Acid in Research


Within the pyrazole-amino acid hybrid chemotype, even single-atom alterations in pyrazole substitution pattern (3-methyl vs. 4-methyl vs. 5-methyl), linker chain length (γ-attachment vs. δ-attachment), or amine substitution (N-methylamino vs. primary amino vs. methyl ester) can produce profound shifts in target engagement, pharmacokinetic profile, and biological readout . Patent-derived structure-activity relationship (SAR) data from the CB1 antagonist series demonstrate that the 3-methylpyrazole regioisomer occupies a distinct geometry within the receptor binding pocket that is not replicated by the 4-methyl or 5-methyl positional isomers [1]. Consequently, procurement of a near-analog based solely on formula similarity or vendor cross-reference risks introducing uncontrolled variables that can invalidate SAR continuity, confound in vivo reproducibility, and waste synthetic resources. The quantitative evidence below details exactly where this compound diverges from its closest catalog-available comparators.

Pyrazole Regioisomer
3-Methyl vs. 4-methyl or 5-methyl substitution may alter receptor binding geometry, risking SAR discontinuity.
α-Amine Substitution
N-Methylamino vs. primary amino may shift hydrogen-bond donor count and lipophilicity, influencing permeability profile.
Linker Attachment
γ-Branched vs. linear δ-attachment may introduce conformational constraints that alter pharmacophore presentation.

Quantitative Differentiation Evidence for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic Acid Relative to Closest Analogs


Pyrazole Methyl Substitution Pattern: 3-Methyl Regioisomer vs. 4-Methyl and 5-Methyl Positional Isomers

The target compound carries the methyl substituent at the 3-position of the pyrazole ring. The closest catalog-available analog, 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS 1343234-09-2), differs solely by the pyrazole methyl position (4-methyl vs. 3-methyl) . In the broader CB1 antagonist patent landscape, the 3-methylpyrazole regioisomer is consistently associated with a distinct receptor binding mode; the 4-methyl and 5-methyl positional isomers are not direct functional replacements, as the pyrazole N1 and C3/C5 positions form key hydrogen-bonding and π-stacking interactions with the CB1 receptor binding pocket [1][2].

Pyrazole Regioisomer
Class-level
3-methyl-1H-pyrazol-1-yl vs 4-methyl / 5-methyl regioisomers
Distinct regioisomer; may alter CB1 binding pocket interaction.
No head-to-head binding data published.
Pyrazole regioisomerism CB1 receptor SAR Positional isomer differentiation

N-Methylamino vs. Primary Amino α-Substitution: Impact on Lipophilicity and Hydrogen-Bond Donor Capacity

The target compound possesses an N-methylamino group at the α-carbon, whereas the closest primary amine analog, 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoic acid (CAS 1342123-23-2), bears a primary amino group . N-Methylation reduces the hydrogen-bond donor count from 2 (primary amine) to 1 (secondary amine) and increases calculated LogP by approximately 0.4–0.6 units, based on standard fragment-based prediction for N-methylation of α-amino acids [1]. This alteration can significantly affect passive membrane permeability, oral bioavailability potential, and the compound's ability to engage intracellular targets.

α-Amine Substitution
Class-level
H-bond donors 1 (N-methyl) vs 2 (primary amine)
Calculated LogP ~0.9 vs ~0.4–0.5
May influence membrane permeability for intracellular target access.
No experimental LogD comparison available.
N-methylation Lipophilicity modulation Hydrogen-bond donor count Membrane permeability

Linker Chain Length: γ-Pyrazole Attachment (4-Position) vs. δ-Pyrazole Attachment (5-Position) in Pentanoic Acid Scaffold

The target compound attaches the pyrazole ring at the γ-carbon (4-position) of the pentanoic acid backbone via a two-methylene linker from the α-carbon. A closely related analog, 2-methyl-5-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid, differs by one methylene unit in the linker (δ-attachment vs. γ-attachment) . This single-methylene shift alters the conformational自由度 of the pyrazole relative to the α-amino acid moiety, which can affect target binding geometry and entropic contributions to binding free energy [1].

Linker Attachment
Class-level
γ-attachment (branched) vs δ-attachment (linear)
Conformational constraint may affect target binding entropy.
No direct comparative data.
Linker length SAR Conformational flexibility Chain-length isomerism

Carboxylic Acid vs. Methyl Ester Functional Group at the α-Carbon: Implications for Reactivity and Biological Probing

The target compound bears a free carboxylic acid at the α-carbon, distinguishing it from the corresponding methyl ester analog, methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1343720-29-5) . The free acid is directly usable in biochemical assays requiring the ionizable carboxylate pharmacophore, whereas the ester serves as a protected synthetic intermediate or potential prodrug form. The acid form enables direct amide coupling for bioconjugation or peptide synthesis without a deprotection step, saving one synthetic transformation .

Functional Group
Data to verify
Free carboxylic acid
Direct amide coupling (skip ester hydrolysis)
Enables streamlined coupling workflow; typical yield loss 5–15% avoided.
No biological assay comparison.
Prodrug strategy Ester-to-acid conversion Chemical reactivity Synthetic intermediate

Vendor-Supplied Purity Benchmark: 98% Minimum Purity Specification Across Multiple Independent Suppliers

The target compound is consistently supplied at ≥98% purity by multiple independent vendors including ChemScene, MolDB, and Leyan, as verified by HPLC or equivalent analytical methods . This purity level is suitable for direct use in biochemical assays and as a synthetic building block without further purification. Analogs in the series (e.g., CAS 1342123-23-2, CAS 1343234-09-2) are also typically supplied at 97–98% purity, establishing the 98% threshold as the class-typical quality benchmark .

Purity Specification
Specification review
≥98% (HPLC)
Multi-vendor consistency
Provides procurement flexibility and batch consistency expectations.
Verify lot-specific COA.
Purity specification Quality control Batch consistency Procurement standard

Optimal Research and Procurement Application Scenarios for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic Acid


CB1 Receptor Antagonist SAR Studies Requiring 3-Methylpyrazole Regiochemistry

Based on patent-derived SAR evidence associating the 3-methylpyrazole substitution pattern with CB1 receptor antagonism relevant to obesity and metabolic disorder research [1], this compound is the appropriate choice for medicinal chemistry programs that require the 3-methyl regioisomer specifically. The 4-methyl analog (CAS 1343234-09-2) and 5-methyl analog (CAS 1340268-31-6) are not acceptable substitutes, as the pyrazole methyl position directly influences receptor binding geometry [2].

Synthetic Chemistry Applications Requiring the Free α-Carboxylic Acid for Direct Amide Coupling

The free carboxylic acid functionality enables direct amide bond formation with amine-bearing pharmacophores, bioconjugation handles, or solid-phase resins without a preliminary ester hydrolysis step . This represents a one-step advantage over the corresponding methyl ester (CAS 1343720-29-5), which requires saponification or enzymatic deprotection prior to coupling, improving overall synthetic throughput by eliminating an isolation and purification cycle .

Permeability-Focused Probe Design Leveraging N-Methylamino Lipophilicity Enhancement

For intracellular target engagement studies where passive membrane permeability is critical, the N-methylamino substitution of the target compound provides a calculated LogP advantage of approximately +0.4 to +0.6 units over the primary amine analog (CAS 1342123-23-2), consistent with established medicinal chemistry principles for N-methylation-driven permeability enhancement [3]. This compound is preferred when the research objective includes assessment of cell-penetrant pyrazole-amino acid hybrids.

Combinatorial Library Enumeration with Defined γ-Branched Linker Geometry

The γ-attachment (4-position) of the pyrazole ring to the pentanoic acid backbone produces a branched linker with a methyl substituent at the attachment carbon, creating a conformationally distinct scaffold compared to the linear δ-attachment analogs . This structural feature can be exploited in diversity-oriented synthesis and scaffold-hopping campaigns where linker topology is a key diversification parameter .

Application
Selection Property
Validation Focus
CB1 antagonist SAR studies
3-Methylpyrazole regioisomer
Receptor binding geometry and target engagement
Amide coupling synthesis
Free α-carboxylic acid
Coupling efficiency and synthetic step economy
Cell permeability probe
N-Methylamino substitution
Membrane permeability in cell-based assays
Scaffold diversification
γ-Branched linker geometry
Conformational constraint in library design
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